Cas no 186826-70-0 ((3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol)

(3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Chemical and Physical Properties
Names and Identifiers
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- (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
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(3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A108545-25mg |
(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol |
186826-70-0 | 25mg |
$ 720.00 | 2022-06-08 | ||
TRC | A108545-5mg |
(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol |
186826-70-0 | 5mg |
$ 160.00 | 2022-06-08 | ||
TRC | A108545-10mg |
(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol |
186826-70-0 | 10mg |
$ 305.00 | 2022-06-08 | ||
TRC | A108545-2mg |
(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol |
186826-70-0 | 2mg |
$ 70.00 | 2022-06-08 |
(3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Related Literature
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
Introducing (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol (CAS No. 186826-70-0): A Novel Compound with Implications in Modern Research
The compound (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol, identified by its CAS number 186826-70-0, represents a significant advancement in the field of synthetic chemistry and pharmacological research. This complex molecule, featuring a unique structural arrangement of androstane derivatives and pyridine moieties, has garnered attention for its potential applications in therapeutic development and biochemical studies.
At the core of this compound's structure lies a steroidal backbone, specifically derived from androstane, which is well-documented for its role in various biological processes. The presence of multiple hydroxyl and pyridinyl groups introduces additional functional diversity, making it a promising candidate for further investigation. The (3β)-hydroxy group and the (17-(3-pyridinyl) moiety are particularly noteworthy, as they suggest interactions with biological targets that could be exploited for medicinal chemistry.
Recent research in the field of steroid chemistry has highlighted the importance of functionalized androstanes in modulating enzyme activity and receptor binding. The compound (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol (CAS No. 186826-70-0) aligns with this trend, offering a novel scaffold for designing molecules that can interact with specific proteins or enzymes involved in metabolic pathways. Its dual functionality—combining the hydrophobic steroid core with the hydrophilic pyridine group—makes it an intriguing subject for studying drug-receptor interactions.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate binding affinity to certain nuclear receptors, which are critical regulators of gene expression in cells. The (3β)-hydroxy group appears to play a key role in stabilizing these interactions, while the (17-(3-pyridinyl) moiety may contribute to selective binding by forming hydrogen bonds or other non-covalent interactions with target residues.
The structural complexity of (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol (CAS No. 186826-70-0) also opens avenues for chemical modification. Researchers are exploring methods to derivatize this molecule further, aiming to enhance its bioavailability or selectivity. For instance, introducing additional functional groups or altering the stereochemistry could lead to compounds with improved pharmacokinetic properties.
One of the most exciting aspects of this compound is its potential in the context of personalized medicine. By understanding how individual variations in genetic makeup influence responses to such molecules, researchers can tailor therapeutic strategies to individual patients. The unique structural features of (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-yl-17-(3-pyridinyl)-androsta-5,16-dien-3-ol (CAS No. 186826-70) make it an excellent candidate for investigating genetic polymorphisms that affect drug metabolism or receptor function.
Moreover, the compound's relevance extends beyond basic research. Its potential applications in drug discovery are significant, particularly for diseases where steroid receptors play a crucial role. For example, conditions such as metabolic disorders, inflammatory diseases, and certain types of cancer could benefit from targeted therapies based on structures like this one.
The synthesis of (3β)-16-(3β)-3-Hydroxyandrosta-5,16-dien-17-y1l17-(pyridinyl)androsta5,16-dien−17-ol (CAS No. 186826-70-0) presents its own set of challenges but also opportunities for innovation in synthetic methodologies. Advanced techniques such as stereoselective reactions and catalytic processes are being employed to construct the complex framework efficiently. These efforts not only yield valuable research material but also contribute to the broader toolkit of synthetic chemists working on similar molecules.
The compound's behavior in biological systems is another area of active investigation. Researchers are employing high-throughput screening techniques to identify its effects on various cellular pathways. Preliminary data indicate that it may modulate signaling cascades involved in inflammation or cell growth, suggesting therapeutic potential in related disorders.
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